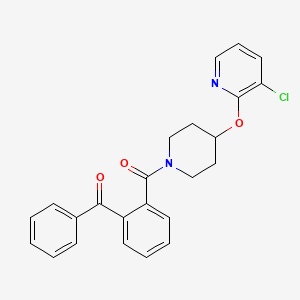

![molecular formula C20H12ClFN2O3 B2468819 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide CAS No. 921918-21-0](/img/structure/B2468819.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

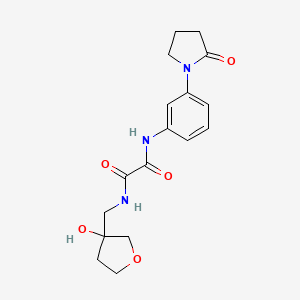

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide” is a chemical compound. The molecular formula is C21H13Cl3N2O4 with an average mass of 463.698 Da .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C21H13Cl3N2O4. It includes a dibenzo[b,f][1,4]oxazepin ring which is a tricyclic structure common in various pharmaceutical compounds .科学的研究の応用

Pharmacological Characterization and GPCR Interaction

- The compound, inspired by its analogues, has been pharmacologically characterized for its interaction with histamine receptors and selected aminergic GPCRs. Studies indicate a significant affinity of oxepine derivatives to the hH1R, and certain oxazepine derivatives were identified as dual hH1/h5-HT2A receptor ligands, suggesting potential for targeting a range of receptor interactions (Naporra et al., 2016).

Synthetic Approaches and Chemical Transformations

- A catalytic enantioselective aza-Reformatsky reaction with this compound has led to the synthesis of chiral derivatives, indicating its utility in the production of optically active pharmaceuticals (Munck et al., 2017).

- The compound has been used as a substrate in asymmetric alkynylation reactions, providing a method to synthesize optically active derivatives, potentially useful for pharmaceutical applications (Ren et al., 2014).

Biological and Antimicrobial Activity

- Novel and diversified benzo-fused N-heterocycles have been synthesized using a biomass-derived process, indicating the compound's role in the sustainable production of biologically active molecules (Zhang et al., 2015).

- Asymmetric transfer hydrogenation of this compound has led to biologically active derivatives, showcasing its potential in generating pharmaceutical agents with high enantioselectivity and conversion rates (More & Bhanage, 2017).

Receptor Specificity and Selectivity

- Detailed pharmacological studies suggest that the oxazepine/oxepine moiety and chlorine substitution pattern are crucial for toggling receptor selectivity and specificity, essential for the development of targeted therapies (Naporra et al., 2016).

作用機序

Mode of Action

The compound acts as an antagonist at the D2 dopamine receptors Instead, it blocks dopamine, a neurotransmitter, from binding to the receptors and activating them .

Biochemical Pathways

By blocking the D2 dopamine receptors, the compound interferes with the normal functioning of the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones .

Result of Action

The antagonistic action of the compound on the D2 dopamine receptors can lead to a variety of effects at the molecular and cellular level. These can include changes in the firing rate of neurons, alterations in the release of other neurotransmitters, and changes in the expression of certain genes .

特性

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClFN2O3/c21-12-3-7-18-16(9-12)24-20(26)15-10-14(6-8-17(15)27-18)23-19(25)11-1-4-13(22)5-2-11/h1-10H,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCRZGXSJPIXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetamidophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2468740.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2468743.png)

![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide](/img/structure/B2468748.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2468749.png)

![(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2468750.png)

![[6-(4-Benzhydrylpiperazino)-2-phenyl-4-pyrimidinyl]methyl 4-chlorobenzyl sulfide](/img/structure/B2468754.png)

![3,4,5,6-tetrachloro-N-[2-(2-methylphenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2468755.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2468756.png)

![methyl chromeno[4,3-c]pyrazole-2(4H)-carboxylate](/img/structure/B2468759.png)